![molecular formula C20H16ClN3O B2365769 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 890091-50-6](/img/structure/B2365769.png)
4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . This compound is an intermediate of the bulk drug, Tofatinib, which is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular formula of “4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . A method for its synthesis involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide .Physical And Chemical Properties Analysis
“4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including the compound , have been found to display a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are also known to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Antibacterial and Antiviral Activities
These compounds have been found to possess antibacterial and antiviral properties . This suggests potential applications in the development of new antibiotics and antiviral drugs.
Antifungal and Antituberculosis Activities
In addition to their antibacterial and antiviral properties, pyrimidines also display antifungal and antituberculosis effects . This could be particularly useful in the treatment of fungal infections and tuberculosis.
Kinase Inhibitors
The compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment . Kinase inhibitors are drugs that block certain enzymes (kinases) in cancer cells, preventing them from growing and dividing.
Anticancer Agents
Derivatives of this compound have shown potential as anticancer agents . This suggests that it could be used in the development of new treatments for various types of cancer.
Synthesis Methods
There have been recent developments in the synthesis methods of pyrrolo[2,3-d]pyrimidines, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . These methods could be used to produce the compound more efficiently and in larger quantities.
Mechanism of Action
Target of Action
The compound 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound that finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . These inhibitors target specific kinases involved in disease pathways .
Mode of Action
The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Biochemical Pathways
The compound is involved in the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . The pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Pharmacokinetics
It is known that the compound is a white crystalline solid, soluble in organic solvents . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .
Result of Action
In vitro studies have shown that derivatives of this compound have demonstrated promising biological activities . For instance, certain derivatives were found to be the most active toward MCF7 cancer cells . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Action Environment
Under normal temperature and humidity conditions, 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Future Directions
Thienopyrimidine derivatives, which include “4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine”, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . These compounds have various biological activities and are being explored for their potential in the treatment of various diseases .
properties
IUPAC Name |
4-chloro-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-2-25-16-10-8-15(9-11-16)24-12-17(14-6-4-3-5-7-14)18-19(21)22-13-23-20(18)24/h3-13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLSYIDGRHLJAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.